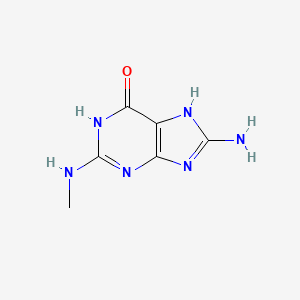

8-Amino-2-(methylamino)-7H-purin-6-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N6O |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

8-amino-2-(methylamino)-1,7-dihydropurin-6-one |

InChI |

InChI=1S/C6H8N6O/c1-8-6-11-3-2(4(13)12-6)9-5(7)10-3/h1H3,(H5,7,8,9,10,11,12,13) |

InChI Key |

KVSDZPCTXAYARW-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC2=C(C(=O)N1)NC(=N2)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of 8 Amino 2 Methylamino 7h Purin 6 Ol

Approaches to the Purine (B94841) Core Assembly

The fundamental challenge in synthesizing substituted purines lies in the construction of the bicyclic 5-6 fused heterocyclic system. The most prevalent and historically significant method is the Traube purine synthesis. This approach involves the condensation of a substituted diaminopyrimidine with a reagent that provides a single carbon atom (e.g., formic acid, orthoformates, or cyanogen (B1215507) halides) to form the imidazole (B134444) ring.

For the target compound, a plausible retrosynthetic analysis would begin with a pyrimidine (B1678525) precursor, specifically a 2,4,5-triaminopyrimidine derivative bearing a methylamino group at position 2 and a hydroxyl group at position 4 (which is tautomeric with the oxo group at position 6 in the final purine). The key steps involve:

Formation of a substituted pyrimidine: The synthesis typically starts from simpler precursors to build a pyrimidine ring with the required substituents at positions 2, 4, and 5.

Cyclization: The crucial step is the annulation of the imidazole ring onto the pyrimidine core. After constructing the appropriately substituted 4,5-diaminopyrimidine, cyclization with a one-carbon synthon introduces the C8 position. mdpi.com

The choice of starting materials and cyclizing agents is critical for the final substitution pattern. The proton at the C8 position of a purine is the most acidic, making it a primary site for certain reactions, which influences the synthetic strategy if this position is to be functionalized later. researchgate.net

Regioselective Introduction and Modification of Functional Groups

Achieving the specific trifunctional pattern of 8-Amino-2-(methylamino)-7H-purin-6-ol requires precise control over the introduction of each group. The order of these functionalization steps is paramount to avoid side reactions and ensure high yields.

The introduction of an amino group at the C8 position is a common modification in purine chemistry. nih.govahajournals.org A highly effective and widely used strategy involves the nucleophilic aromatic substitution of a halogenated precursor. acs.org

The typical sequence is:

Halogenation: The purine core is first halogenated at the C8 position. Direct bromination of purine nucleosides like guanosine (B1672433) or xanthosine (B1684192) with bromine-water is a well-established method to produce 8-bromopurine derivatives. acs.org This intermediate is a versatile synthon for further modifications.

Amination: The resulting 8-bromo derivative is then subjected to nucleophilic displacement with an amine source. Treatment with ammonia (B1221849) (often in a sealed tube or autoclave at elevated temperatures) displaces the bromide to yield the 8-amino group. acs.orgacs.org

Two primary synthetic approaches can be envisioned for preparing 8-amino derivatives:

Direct modification of a pre-formed purine system (e.g., an 8-bromopurine analog) at the C8 position. nih.gov

Alkylation of an 8-modified purine base with an appropriate side chain. nih.gov

The reaction conditions, particularly temperature and time, are critical to prevent cleavage of sensitive bonds, such as the glycosidic bond in nucleoside syntheses. acs.org

Table 1: Representative Conditions for Amination of 8-Bromopurines

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 8-Bromoguanosine | Liquid Ammonia | 130-140 °C, 8 hr | 8-Aminoguanosine (B66056) | acs.org |

| 8-Bromoxanthosine | Liquid Ammonia | 130-140 °C, 8 hr | 8-Aminoxanthosine | acs.org |

| 8-Bromoadenosine | Liquid Ammonia | 140 °C, 8 hr | 8-Aminoadenosine | acs.org |

| 8-Bromo-2'-deoxyadenosine | Ammonia in Methanol (B129727) | Room Temp | 8-Amino-2'-deoxyadenosine | acs.org |

The 2-methylamino group can be installed using similar principles of nucleophilic substitution on a suitably activated purine precursor. A common starting material for this transformation is a 2-chloropurine derivative.

The synthesis can proceed via:

Nucleophilic Substitution: A 2,6-dichloropurine (B15474) can be selectively reacted with methylamine (B109427). The greater reactivity of the chlorine at C6 often allows for sequential substitution. First, reaction with methylamine at the C2 position, followed by modification at the C6 position.

Starting from 2-Amino precursors: An alternative is to start with a 2-aminopurine (B61359) derivative and perform a methylation reaction, although controlling the degree of methylation (mono- vs. di-methylation) can be challenging.

Carbocyclic analogues of 2-amino-6-substituted-purines have been prepared from 2-amino-6-chloropurine (B14584) precursors, which are then reacted with various nucleophiles, including methylamine, to yield the corresponding 2-amino-6-(methylamino)purine derivatives. nih.gov This highlights the utility of 2-halopurines as key intermediates. google.com

The 6-hydroxyl group of the target compound exists in tautomeric equilibrium with the 6-oxo form (a lactam). This group is typically derived from the hydrolysis of a 6-chloropurine (B14466) intermediate. For instance, a 2-methylamino-6-chloropurine derivative can be hydrolyzed under acidic or basic conditions to yield the 2-methylamino-6-hydroxypurine (2-(methylamino)hypoxanthine).

Once installed, the 6-hydroxyl group itself can be a site for further modification, although this moves beyond the synthesis of the primary target. Such derivatizations could include:

O-Alkylation: Conversion to alkoxy derivatives.

Conversion to Thio-analogues: Reaction with reagents like Lawesson's reagent or phosphorus pentasulfide can convert the 6-oxo group to a 6-thio group.

Re-halogenation: The hydroxyl group can be converted back to a chloro group using reagents like phosphoryl chloride (POCl₃), making it a leaving group for further nucleophilic substitutions. acs.orgnih.gov

Synthesis of Nucleosidic and Acyclic Analogues of this compound

The synthesized purine base serves as a crucial building block for nucleosidic and acyclic analogues, which are of significant interest in medicinal chemistry.

Nucleoside Synthesis: The attachment of a carbohydrate moiety, typically ribose or 2'-deoxyribose, to the N9 position of the purine base is a key transformation. The most common method is the Vorbrüggen glycosylation, which involves reacting a silylated purine base with a protected sugar halide or acetate (B1210297) in the presence of a Lewis acid catalyst (e.g., TMSOTf). The reaction generally favors the formation of the desired β-anomer. Enzymatic methods using nucleoside phosphorylases also provide a stereoselective route to nucleosides. nih.gov

Acyclic Analogue Synthesis: Acyclic nucleosides replace the sugar ring with a flexible ether or alkyl chain, which can mimic the sugar's interaction with enzymes. These are typically synthesized by direct alkylation of the purine base at the N9 position. nih.gov For example, reacting this compound with a suitable electrophile, such as a protected (2-haloethoxy)methyl derivative, in the presence of a base like sodium hydride or cesium carbonate, would yield the N9-substituted acyclic analogue. nih.gov

Advanced Chemical Transformations and Derivative Design

Beyond the fundamental synthesis, advanced chemical transformations enable the creation of a wider range of derivatives for structure-activity relationship (SAR) studies.

Cross-Coupling Reactions: Halogenated purine intermediates (e.g., 8-bromo or 2-chloro derivatives) are excellent substrates for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions can be used to introduce carbon-carbon or carbon-heteroatom bonds at these positions, allowing for the attachment of aryl, alkyl, or other functional groups before the final amination or hydrolysis steps. researchgate.netnih.gov

C-H Activation: Direct C-H activation and functionalization, particularly at the C8 position, represents a more atom-economical approach to derivatization, avoiding the need for pre-halogenation. researchgate.net

Flow Chemistry: Modern techniques like continuous flow synthesis can offer improved safety, scalability, and shorter reaction times compared to traditional batch processes for key steps like methylation or amination. nih.govnih.govresearchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly selective method for modifications. For instance, nucleoside phosphorylases can be used for the stereo- and regioselective synthesis of nucleosides. nih.gov

The design of derivatives often focuses on modulating the compound's physicochemical properties (e.g., solubility, lipophilicity) or its interaction with biological targets. By applying these advanced transformations, chemists can systematically modify each position of the this compound scaffold to explore its therapeutic potential. acs.orgresearchgate.net

Table 2: Summary of Advanced Synthetic Methodologies for Purine Derivatives

| Transformation | Position | Typical Reagents/Catalysts | Purpose | Reference |

|---|---|---|---|---|

| Suzuki Coupling | C8, C6, C2 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Introduction of aryl/heteroaryl groups | nih.gov |

| Stille Coupling | C8, C6, C2 | Organostannane, Pd catalyst | Introduction of alkyl, vinyl, or aryl groups | researchgate.net |

| Buchwald-Hartwig Amination | C8, C6, C2 | Amine, Pd or Cu catalyst, Ligand, Base | Formation of C-N bonds with diverse amines | nih.gov |

| Enzymatic Glycosylation | N9 | Nucleoside Phosphorylase, Sugar-1-phosphate | Stereoselective synthesis of nucleosides | nih.gov |

| Flow Methylation | N/A | Methylating agent, solid-phase catalyst | Efficient and scalable methylation reactions | nih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation of 8 Amino 2 Methylamino 7h Purin 6 Ol and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 8-Amino-2-(methylamino)-7H-purin-6-ol, both ¹H and ¹³C NMR would be utilized to assign the positions of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. Key expected signals include distinct singlets for the non-exchangeable protons on the purine (B94841) ring, signals for the exchangeable protons of the amino (-NH₂) and methylamino (-NH) groups, and a signal for the methyl (-CH₃) protons. The exact chemical shifts (δ) are influenced by the electronic environment; for instance, the protons on the purine core are expected to appear in the downfield region due to the aromatic nature of the ring system. The methyl group protons, being attached to a nitrogen atom, would likely appear as a singlet or a doublet if coupled to the adjacent N-H proton, typically in the range of 2.5-3.5 ppm. The amino and imino protons would exhibit broad signals that can be confirmed by D₂O exchange experiments.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The purine ring itself contains five distinct carbon atoms (C2, C4, C5, C6, C8). The chemical shifts of these carbons are highly characteristic. The C6 carbon, being a carbonyl-like carbon in the purin-6-ol tautomer, would be significantly downfield. The C2 and C8 carbons, bonded to nitrogen and amino groups, would also have characteristic shifts, as would the C4 and C5 carbons involved in the ring fusion. An additional signal would be present for the methyl carbon of the methylamino group, typically appearing in the upfield region of the spectrum.

The following table provides predicted NMR data based on the analysis of similar purine analogues like guanosine (B1672433) and other substituted purines. beilstein-journals.orgmdpi.com

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| -CH₃ | ~3.0 (s, 3H) | ~28 |

| C2 | - | ~158 |

| C4 | - | ~152 |

| C5 | - | ~110 |

| C6 | - | ~155 |

| C8 | - | ~145 |

| 8-NH₂ | broad | - |

| 2-NH | broad | - |

| 7-NH | broad | - |

| Note: Chemical shifts are highly dependent on the solvent and pH. Exchangeable protons (NH, NH₂) may appear as broad signals or not be observed. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₆H₈N₆O, HRMS would be used to verify this composition against a theoretical calculation.

Using electrospray ionization (ESI) in positive ion mode, the molecule would typically be observed as its protonated form, [M+H]⁺. The calculated monoisotopic mass for this ion is a precise value that serves as a benchmark.

| Parameter | Value |

| Molecular Formula | C₆H₈N₆O |

| Calculated Monoisotopic Mass of [M] | 180.07596 |

| Calculated Exact Mass of [M+H]⁺ | 181.08324 |

An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. researchgate.net

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in its solid, crystalline state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions. For a derivative of this compound, a single-crystal X-ray diffraction study would reveal several key features.

The analysis would confirm the planarity of the purine bicyclic system. Crucially, it would elucidate the extensive network of intermolecular hydrogen bonds, which are expected to be a dominant feature of the crystal packing. Hydrogen bonds would likely form between the amino groups (at C2 and C8), the N7-H, and the carbonyl oxygen at C6 of one molecule and the nitrogen atoms of adjacent molecules. These interactions dictate the supramolecular architecture of the solid.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule's functional groups. These techniques are complementary and provide a characteristic "fingerprint" for the compound.

FT-IR Spectroscopy: The IR spectrum would show distinct absorption bands corresponding to specific bond vibrations. Key expected frequencies include:

N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the amino and methylamino groups.

C-H Stretching: Signals around 2800-3000 cm⁻¹ from the methyl group.

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹, characteristic of the carbonyl group at the C6 position.

N-H Bending: Bending vibrations for the amino groups typically appear around 1600-1650 cm⁻¹.

C=N/C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region corresponding to the stretching vibrations within the purine ring.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would complement the IR data, providing strong signals for the purine ring breathing modes, which are characteristic vibrations of the entire ring system. For the analogous compound guanine (B1146940), a very strong Raman signal is observed around 650 cm⁻¹, which is ascribed to the in-plane breathing mode of the purine ring. iitm.ac.inscholaris.ca The symmetric stretching of the C=C and C=N bonds would also be prominent.

The following table summarizes the expected characteristic vibrational frequencies based on data from guanine and other substituted purines. iitm.ac.inresearchgate.netsisweb.com

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amino groups) | 3100 - 3500 (Broad) | Weak |

| C-H Stretch (Methyl group) | 2850 - 2960 | 2850 - 2960 |

| C=O Stretch | 1670 - 1690 (Strong) | Medium |

| N-H Bend | 1630 - 1660 | Medium |

| Purine Ring (C=N, C=C) Stretches | 1450 - 1610 (Multiple bands) | 1450 - 1610 (Strong) |

| Purine Ring Breathing | Weak | ~650 (Strong) |

Chromatographic Methods for Purity and Isomer Characterization (e.g., HPLC, UPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of this compound and for separating it from potential isomers or impurities.

Given the polar nature of the purine core and its functional groups, reversed-phase HPLC is a commonly employed method. A typical setup would involve a C18 stationary phase column and a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. enghusen.dk The separation is based on the differential partitioning of the analyte and impurities between the polar mobile phase and the non-polar stationary phase.

UPLC, which uses smaller particle sizes in the column, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. nih.gov Detection is typically achieved using a UV-Vis or photodiode array (PDA) detector, leveraging the strong UV absorbance of the purine ring system. The presence of a single, sharp, and symmetrical peak in the chromatogram is a strong indicator of high purity. These methods are also crucial for separating potential constitutional isomers that may arise during synthesis, ensuring the correct compound is isolated. nih.gov

The table below outlines a representative set of conditions for the analysis of purine analogues. enghusen.dkresearchgate.net

| Parameter | Typical Condition |

| Technique | Reversed-Phase HPLC/UPLC |

| Stationary Phase | C18 (e.g., 5 µm or <2 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution (e.g., 5% to 95% B over 10-20 minutes) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detection | UV at ~260 nm |

Computational and Theoretical Investigations of 8 Amino 2 Methylamino 7h Purin 6 Ol

Quantum Chemical Analysis of Tautomeric Equilibria and Electronic Structure

No dedicated quantum chemical analyses detailing the tautomeric equilibria or electronic structure of 8-Amino-2-(methylamino)-7H-purin-6-ol are available in the reviewed literature. While studies exist for related purine (B94841) analogs like 8-aminoguanine (B17156), this specific derivative has not been the subject of such focused computational investigation.

Molecular Docking Simulations with Biological Targets

There are no published molecular docking studies that specifically investigate the binding of this compound to any biological targets. Consequently, there is no data available on its binding affinities, interaction modes, or potential protein targets.

Molecular Dynamics Simulations for Conformational Landscape and Ligand-Target Interactions

A review of scientific databases reveals no molecular dynamics simulations have been performed to characterize the conformational landscape of this compound or to study its dynamic interactions with any biological receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published that include this compound. Therefore, there are no predictive models for its biological activity based on its molecular structure.

In Silico Prediction of Biochemical Pathway Interactions and Target Specificity

There is no information from in silico studies predicting the biochemical pathways in which this compound might be involved, nor are there any predictions regarding its target specificity.

Solvent Effects on Electronic Properties and Tautomerism

No computational or experimental studies were found that specifically analyze the effects of different solvents on the electronic properties and tautomeric forms of this compound.

Metabolic Fate and Biotransformation of 8 Amino 2 Methylamino 7h Purin 6 Ol Analogues

Role in Endogenous Purine (B94841) Metabolism and Salvage Pathways

Purine analogues often exert their biological effects by integrating into the endogenous purine metabolic pathways. wikipedia.org These pathways are crucial for the synthesis of DNA and RNA, as well as for cellular energy transfer and signaling. The salvage pathway, in particular, recycles purine bases from the degradation of nucleic acids, and it is a primary route for the activation of many purine analogues.

Structurally related compounds, such as 8-aminoguanosine (B66056), have been shown to be recognized by enzymes of the purine salvage pathway. frontiersin.orgresearchgate.netwikipedia.org It is therefore plausible that 8-Amino-2-(methylamino)-7H-purin-6-ol or its nucleoside form could be processed by similar enzymatic machinery. For instance, purine nucleoside phosphorylase (PNPase), a key enzyme in the salvage pathway, is known to metabolize 8-aminoguanosine to 8-aminoguanine (B17156). frontiersin.orgresearchgate.netwikipedia.org This suggests that analogues of this compound could similarly be converted from their nucleoside to their base form.

Furthermore, the resulting purine base analogue can then be a substrate for hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which would convert it into a nucleotide analogue. This transformation is often a critical step for the pharmacological activity of purine antimetabolites. nih.gov

Enzymatic Transformations (e.g., Demethylation, Hydroxylation)

The biotransformation of purine analogues is often characterized by specific enzymatic modifications, including demethylation and hydroxylation. These reactions can alter the compound's activity, solubility, and rate of excretion.

Demethylation: The methylamino group at the C2 position of this compound is a likely target for demethylation enzymes. While the specific enzymes are not identified for this compound, microsomal enzymes in the liver are known to demethylate various purine analogues. nih.gov For instance, enzymes from the AlkB family have been shown to selectively demethylate N2,N2-dimethylguanosine in RNA to N2-methylguanosine. nih.gov This indicates the existence of enzymatic systems capable of removing methyl groups from the N2 position of guanine (B1146940) derivatives. Such a reaction would convert the 2-(methylamino) group to a 2-amino group, transforming the analogue into an 8-aminoguanine derivative.

Hydroxylation: While the target compound already possesses a hydroxyl group at C6, further hydroxylation at other positions is a possible metabolic route for some purine analogues. However, the existing substitutions on the purine ring of this compound may influence the susceptibility to additional hydroxylation.

Identification of Metabolites and Excretory Products

The identification of metabolites is crucial for understanding the complete metabolic profile of a compound. Based on the enzymatic transformations discussed, several potential metabolites of this compound analogues can be predicted.

Following the administration of 8-aminoguanosine, a significant increase in urinary 8-aminoguanine concentrations has been observed in animal models, confirming the in vivo conversion. wikipedia.org This suggests that if an analogue of this compound were administered as a nucleoside, the corresponding purine base would be a major metabolite found in urine.

Furthermore, the enzymatic activity on 8-aminoguanine itself can lead to downstream products. For example, 8-aminoguanine has been shown to inhibit purine nucleoside phosphorylase (PNPase), leading to an increase in the urinary excretion of inosine (B1671953) and guanosine (B1672433), and a decrease in their degradation products, hypoxanthine (B114508) and guanine. researchgate.net

The potential metabolites of an this compound analogue are summarized in the table below:

| Precursor Compound Analogue | Potential Metabolite(s) | Key Enzymatic Process |

| This compound Riboside | This compound | Phosphorolysis (e.g., by PNPase) |

| This compound | 8-Aminoguanine analogue | Demethylation |

| 8-Aminoguanine analogue | Further downstream products | Inhibition of enzymes like PNPase |

Comparative Metabolic Studies Across Biological Systems

The metabolism of purine analogues can vary significantly across different biological systems, such as between different species or even between different cell types within an organism. For example, the activity of enzymes involved in purine metabolism can differ, leading to variations in the rate and extent of biotransformation.

Studies on N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m22G) have primarily focused on their roles within tRNA molecules in various organisms, from bacteria to eukaryotes. frontiersin.org The enzymes responsible for the methylation and demethylation of these nucleosides in tRNA are highly specific. wikipedia.orgnih.gov However, the metabolism of free N2-methylated purine analogues that are not incorporated into RNA is less understood and could differ significantly.

Comparative studies on the metabolism of other purine analogues have revealed differences between bacterial and neoplastic cells, highlighting the importance of the specific enzymatic profile of the biological system in determining the metabolic fate of these compounds. Understanding these differences is crucial for predicting the efficacy and potential selectivity of purine analogue-based therapies.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 8 Amino 2 Methylamino 7h Purin 6 Ol Derivatives

Systematic Modification and Functional Group Contributions to Activity

The biological activity of purine (B94841) derivatives is highly sensitive to the nature and position of their functional groups. For derivatives of 8-Amino-2-(methylamino)-7H-purin-6-ol, the key positions for modification are the C2, C8, and N9 positions of the purine ring, as well as the exocyclic amino groups.

Contributions of Key Functional Groups:

C8-Amino Group: The presence of an amino group at the C8 position is a defining feature of the parent compound, 8-aminoguanine (B17156), which is largely responsible for its potent diuretic and natriuretic effects. nih.govnih.gov This group is critical for the molecule's interaction with its biological targets.

C2-Methylamino Group: Substitution at the C2 position of the purine ring is a common strategy to modulate receptor affinity and selectivity. The introduction of a methylamino group, as in the subject compound, alters the electronic and steric profile compared to guanine (B1146940) or 8-aminoguanine. In related purine structures, such as adenosine (B11128) derivatives, modifications at the C2 position with various alkyl or alkynyl groups have been shown to fine-tune the compound's binding to receptors like the A2A adenosine receptor (A2AAR). nih.govnih.gov

C6-Oxo Group: The carbonyl oxygen at the C6 position is characteristic of the guanine scaffold. This group is a key hydrogen bond acceptor, crucial for the canonical base pairing in nucleic acids and for interactions with the active sites of many enzymes and receptors.

N9 Position: While the subject compound is a purine base, substitution at the N9 position, typically with a ribose or deoxyribose sugar to form a nucleoside, is a primary method of modification. The resulting nucleoside, 8-aminoguanosine (B66056), is a prodrug that is metabolized to 8-aminoguanine to exert its effects. nih.govahajournals.org

The following table, adapted from studies on 2,8-disubstituted adenosine analogs, illustrates how systematic modification of the purine core affects biological activity at the human A2A adenosine receptor (hA2AAR). While these compounds are adenosine-based rather than guanine-based, the principles of how substituent changes at C2 and C8 affect receptor affinity are highly relevant.

| Compound | C2 Substituent | C8 Substituent | hA2AAR Affinity (Ki, nM) |

|---|---|---|---|

| Analog 1 | -H | Thiophen-2-yl | 18.3 |

| Analog 2 | -(CH2)3CH3 | Thiophen-2-yl | 9.5 |

| Analog 3 | -C≡C-CH3 | Thiophen-2-yl | 8.8 |

| Analog 4 (5d from source) | -C≡C-CH2OH | Thiophen-2-yl | 7.7 |

Data adapted from studies on adenosine analogs to demonstrate SAR principles. nih.gov

Positional and Stereochemical Effects on Biological Interactions

The specific placement of functional groups (positional isomerism) and their three-dimensional arrangement (stereochemistry) are critical determinants of a molecule's ability to interact with complex biological targets.

Positional Effects: The purine ring offers several positions for substitution, and the biological outcome varies significantly with the location of a given functional group.

C8 vs. other positions: The potent biological activity of 8-aminoguanine underscores the importance of the amino group at this specific position. nih.govnih.gov Moving this group to another position, such as C2 or N6 (in an adenine (B156593) analog), would result in a fundamentally different compound with distinct biological targets and activities.

C2 vs. C8 Substitution: Studies on 2,8-disubstituted purines have shown that substituents at these two positions can play different roles in receptor binding. nih.govnih.gov For instance, in A2AAR antagonists, the C8 position often accommodates a bulky hydrophobic group that occupies a specific sub-pocket in the receptor, which is essential for antagonist activity. nih.gov The C2 position, in contrast, can be modified to fine-tune affinity and selectivity. This suggests that for this compound, the 8-amino and 2-methylamino groups likely have distinct and non-interchangeable roles in target binding.

Stereochemical Effects: The core molecule of this compound is achiral and therefore does not have stereoisomers. However, stereochemistry becomes critically important when the purine base is attached to a chiral moiety, most commonly a sugar, to form a nucleoside.

If converted to a nucleoside, such as by adding a ribofuranose ring at the N9 position, two anomers (α and β) would be possible. In virtually all biologically active nucleoside analogs, the β-anomer is the active form, mimicking the structure of natural nucleosides. Furthermore, the stereochemistry of the sugar itself (e.g., D-ribose vs. L-ribose or other sugars) profoundly impacts biological activity, as the precise orientation of the hydroxyl groups is essential for interactions with enzymes like kinases or polymerases, and with G-protein coupled receptors.

Correlations between Molecular Descriptors and Biological Efficacy

Quantitative structure-activity relationship (QSAR) studies aim to build mathematical models that correlate the physicochemical properties of a series of compounds with their biological activity. These properties, known as molecular descriptors, can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., Hammett constants, partial charges), and sterics (e.g., molar refractivity, van der Waals volume).

For the specific class of this compound derivatives, dedicated QSAR studies correlating such molecular descriptors with biological efficacy are not widely available in the published literature. However, in related series of purine-based compounds, such as kinase inhibitors or receptor antagonists, QSAR models are frequently developed to guide the optimization of lead compounds. A hypothetical QSAR study for this series would likely investigate correlations between descriptors and an endpoint such as PNPase inhibition or diuretic activity. Key descriptors would likely include:

Hydrogen Bond Donors/Acceptors: The number and strength of these are critical for target recognition.

Molecular Size and Shape: Steric factors often dictate whether a molecule can fit into a binding pocket.

Lipophilicity (LogP): This descriptor influences membrane permeability and can affect how the compound reaches its target, as well as its binding to hydrophobic pockets.

pKa: The ionization state of the amino groups and the purine ring system at physiological pH is crucial for electrostatic interactions with a biological target.

Developing such QSAR models would be a valuable step in rationally designing more potent and selective analogs based on the 8-aminoguanine scaffold.

Advanced Analytical Methodologies for 8 Amino 2 Methylamino 7h Purin 6 Ol and Its Metabolites

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for the separation, detection, and quantification of polar molecules like 8-Amino-2-(methylamino)-7H-purin-6-ol from complex mixtures. UPLC systems utilize columns with smaller sub-2 µm particles, which provides higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. Current time information in Champaign County, US.

For a polar and hydrophilic compound such as this purine (B94841) derivative, chromatographic separation is typically achieved using either hydrophilic interaction liquid chromatography (HILIC) or reversed-phase (RP) chromatography with specific mobile phase modifiers. HILIC columns are particularly effective at retaining and separating highly polar compounds that show little to no retention on traditional C18 reversed-phase columns.

The coupling of these chromatographic systems with a mass spectrometer (MS), particularly a tandem mass spectrometer (MS/MS) like a triple quadrupole (TQ), offers exceptional selectivity and sensitivity. Current time information in Champaign County, US. Electrospray ionization (ESI) is the most common ionization technique for this class of molecules, as it is a soft ionization method that typically generates a prominent protonated molecular ion [M+H]⁺.

In tandem mass spectrometry, this precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored by the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and quantitative assay, minimizing interference from other matrix components. The selection of precursor and product ion transitions is unique to the analyte and its metabolites, ensuring analytical confidence.

Table 1: Illustrative HPLC/UPLC-MS/MS Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatography System | UPLC System | High resolution and speed |

| Column | HILIC (e.g., Amide phase) | Retention of polar analytes |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component for gradient elution |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for gradient elution |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates protonated molecular ions [M+H]⁺ |

| Detection Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification |

| Example Precursor Ion (Q1) | m/z 196.09 | [M+H]⁺ for this compound |

| Example Product Ion (Q3) | m/z 179.06 | Specific fragment ion for confirmation |

Detection and Quantification in Complex Biological Matrices

Analyzing this compound and its metabolites in biological matrices such as plasma, urine, or tissue homogenates presents significant challenges due to the presence of numerous endogenous compounds like salts, proteins, lipids, and other metabolites. nih.govresearchgate.net These components can interfere with the analysis by causing ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Therefore, a robust sample preparation protocol is essential to remove these interferences and isolate the analytes of interest.

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where a cold organic solvent (e.g., acetonitrile, methanol) is added to the plasma or serum sample to denature and precipitate proteins. While effective for removing the majority of proteins, it may not remove other interfering substances like phospholipids. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can offer a cleaner sample than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): Considered the most effective method for sample cleanup, SPE uses a solid sorbent to selectively bind the analyte, while interferences are washed away. The purified analyte is then eluted with a different solvent. The choice of SPE sorbent (e.g., reversed-phase, ion-exchange, or mixed-mode) depends on the physicochemical properties of the analyte.

Once the sample is prepared, the UPLC-MS/MS method is used for analysis. The method must be validated according to regulatory guidelines to ensure its reliability, typically including assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects. The lower limit of quantification (LLOQ) is a critical parameter, defining the lowest concentration that can be reliably measured. nih.gov

Table 2: Example Bioanalytical Method Validation Parameters

| Validation Parameter | Matrix | Typical Acceptance Criteria |

|---|---|---|

| Linearity (r²) | Human Plasma | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Human Plasma | Signal-to-noise ratio ≥ 10; Precision ≤ 20%; Accuracy 80-120% |

| Intra- and Inter-day Precision (%CV) | Human Plasma | ≤ 15% (except at LLOQ) |

| Intra- and Inter-day Accuracy (%RE) | Human Plasma | Within ±15% of nominal (except at LLOQ) |

| Extraction Recovery | Human Plasma | Consistent, precise, and reproducible |

| Matrix Effect | Human Plasma | CV of IS-normalized matrix factor ≤ 15% |

CV: Coefficient of Variation; RE: Relative Error; IS: Internal Standard

Utilization of Isotope-Labeled Derivatives in Metabolic Tracing

Metabolic tracing using stable isotope-labeled compounds is a powerful technique to investigate the biotransformation and metabolic pathways of a molecule in vivo or in vitro. immune-system-research.com This approach involves synthesizing a version of this compound where one or more atoms are replaced with their heavy stable isotopes (e.g., replacing ¹²C with ¹³C, or ¹⁴N with ¹⁵N).

This isotope-labeled derivative is chemically identical to the unlabeled compound and will undergo the same metabolic processes in a biological system. nih.gov However, it can be distinguished from its endogenous counterpart by mass spectrometry due to its higher mass. For example, replacing two ¹²C atoms with ¹³C atoms would result in a molecular weight increase of 2 Daltons.

Table 3: Examples of Isotope Labeling for Metabolic Tracing

| Isotope | Example Labeling Position | Mass Increase (Da) | Application |

|---|---|---|---|

| ¹³C | ¹³C on the methyl group | +1 | Tracing the fate of the methyl group |

| ¹⁵N | ¹⁵N in the purine ring | +1 to +5 | Tracing the core purine structure |

| ¹³C and ¹⁵N | Multiple labels across the molecule | Variable | Provides a highly distinct mass signature to differentiate from all endogenous compounds |

Future Perspectives and Translational Research Opportunities for 8 Amino 2 Methylamino 7h Purin 6 Ol

Elucidation of Comprehensive Mechanisms of Action

A critical first step in realizing the therapeutic potential of 8-Amino-2-(methylamino)-7H-purin-6-ol is to delineate its precise mechanism of action. Structurally similar purine (B94841) derivatives, such as 2,6-diaminopurine (B158960) and 8-aminoguanine (B17156), have demonstrated diverse biological effects, including the modulation of enzyme activity and interaction with nucleic acids. For instance, 2,6-diaminopurine can be metabolically activated to interfere with DNA synthesis, exhibiting antitumor properties. On the other hand, 8-aminoguanine and its nucleoside form, 8-aminoguanosine (B66056), have shown potential in models of age-related retinal degeneration and metabolic syndrome by modulating purine metabolism and reducing inflammation.

Future research should therefore focus on identifying the direct molecular targets of this compound. A comprehensive approach would involve screening against a broad panel of kinases, phosphatases, and other enzymes involved in purine metabolism and cell signaling. Techniques such as affinity chromatography coupled with mass spectrometry could be employed to pull down interacting proteins from cell lysates, providing unbiased identification of binding partners. Furthermore, investigating its ability to intercalate into DNA or RNA, a property of some purine analogues, would be crucial. Cellular thermal shift assays (CETSA) could also be utilized to confirm target engagement within a cellular context.

Design and Synthesis of Highly Selective and Potent Analogues

Once a primary mechanism of action is established, the next logical step is the rational design and synthesis of analogues with improved potency and selectivity. Structure-activity relationship (SAR) studies are fundamental to this process. Systematic modifications of the core purine structure would be necessary. For example, the methylamino group at the C2 position could be replaced with other alkyl or aryl groups to explore the impact on target binding. Similarly, the amino group at the C8 position could be functionalized to modulate solubility and cell permeability.

Synthetic strategies for creating libraries of 2,6,8-trisubstituted purines are well-documented and could be adapted for this purpose. These methods often involve sequential nucleophilic aromatic substitution reactions on a di- or tri-chlorinated purine starting material. The synthesis of carbocyclic analogues, where the ribose sugar moiety is replaced with a carbocyclic ring, has been shown to enhance the antiviral activity of some 2-amino-6-substituted purines and could be a fruitful avenue for exploration. The overarching goal of these synthetic efforts would be to develop analogues with high affinity for the intended target and minimal off-target effects, thereby increasing therapeutic efficacy and reducing potential toxicity.

Investigation in Emerging Disease Models

The broad biological activities of purine analogues suggest that this compound and its derivatives could be relevant in a variety of disease contexts. Based on the activities of related compounds, several emerging disease models warrant investigation.

Given the anti-inflammatory and neuroprotective effects observed with 8-aminoguanine, exploring the efficacy of this compound in models of neuroinflammatory and neurodegenerative diseases is a logical progression. Animal models of Alzheimer's disease, Parkinson's disease, and multiple sclerosis could be utilized to assess the compound's ability to cross the blood-brain barrier and modulate key pathological processes such as microglial activation and neuronal apoptosis.

The established role of purine analogues as anticancer agents makes oncology another key area of investigation. The cytotoxicity of this compound should be evaluated against a panel of human cancer cell lines representing different tumor types. Subsequent in vivo studies in xenograft or genetically engineered mouse models of cancer would be necessary to determine its antitumor efficacy.

Furthermore, the involvement of purine metabolism in the lifecycle of various pathogens suggests potential applications in infectious diseases . The antiviral activity of related 2-amino-6-substituted purine analogues against herpes simplex virus provides a rationale for testing this compound in similar viral infection models.

Integration of Omics Data with Compound Activity

To gain a systems-level understanding of the cellular response to this compound, the integration of multi-omics data is indispensable. This approach can provide a comprehensive picture of the compound's effects on the transcriptome, proteome, and metabolome, offering insights that complement traditional pharmacological studies.

Metabolomic profiling of cells or tissues treated with the compound can reveal alterations in metabolic pathways, particularly purine and pyrimidine (B1678525) metabolism. This can help to identify downstream effects of target engagement and potential biomarkers of drug response. For example, monitoring the levels of purine metabolites such as inosine (B1671953), hypoxanthine (B114508), and guanosine (B1672433) can provide clues about the compound's impact on enzymes like purine nucleoside phosphorylase.

Proteomic analysis can identify changes in protein expression and post-translational modifications following treatment. This can help to elucidate the signaling pathways modulated by the compound and identify potential mechanisms of resistance. For instance, comprehensive proteomic analysis of lymphoma cells treated with purine analogs has revealed effects on B-cell receptor signaling and the induction of apoptosis.

By integrating these omics datasets with data on compound activity, it may be possible to construct detailed models of its mechanism of action and identify patient populations that are most likely to respond to treatment. This integrated approach is a cornerstone of modern translational research and will be crucial for advancing this compound from a laboratory curiosity to a potential therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 8-Amino-2-(methylamino)-7H-purin-6-ol?

Methodological Answer: A common approach involves nucleophilic substitution or ring closure under high-temperature conditions. For example:

- Ammonolysis : Reacting halogenated precursors (e.g., 7-methyl-6-oxy-2-chlorpurin) with aqueous ammonia at 150°C to introduce amino groups .

- Recrystallization : Post-synthesis purification using solvent systems like ethyl acetate/methanol (78% yield reported for analogous purines) .

- Functional Group Modification : Methylamino groups can be introduced via reductive alkylation or using methylamine derivatives under controlled pH .

Q. How can the structural identity of this compound be confirmed?

Methodological Answer:

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₆H₈N₆O | |

| Molecular Weight | 180.17 g/mol | |

| Solubility | Soluble in polar solvents (DMF, DMSO) | |

| Stability | Store at 2–8°C in dry, dark conditions |

Advanced Research Questions

Q. How can researchers design experiments to study its role in enzyme inhibition or biochemical pathways?

Methodological Answer:

- Enzyme Assays : Use purified enzymes (e.g., kinases or methyltransferases) to measure inhibition kinetics. Monitor activity via fluorescence or colorimetric substrates .

- Mutagenesis Studies : Compare wild-type and mutant enzyme activity to identify binding residues.

- Molecular Docking : Predict binding modes using software like AutoDock, guided by structural analogs (e.g., 7-methylguanine derivatives) .

Q. How can contradictory data on solubility or reactivity be resolved?

Methodological Answer:

Q. What advanced analytical methods are suitable for studying degradation products?

Methodological Answer:

- LC-MS/MS : Quantify degradation products with high sensitivity. Use gradient elution (C18 columns) and electrospray ionization .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability up to 240°C (dec.) .

- X-ray Crystallography : Resolve decomposition pathways by comparing crystal structures before/after stress testing .

Q. How to optimize reaction conditions for regioselective functionalization?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., 6-hydroxy group) using silyl or acetyl groups .

- Catalytic Systems : Test palladium or ruthenium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Kinetic Studies : Use stopped-flow techniques to track intermediate formation under varying temperatures .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity?

Methodological Answer:

- Dose-Response Curves : Compare EC₅₀ values across studies, ensuring consistent cell lines (e.g., HEK293 vs. HeLa).

- Assay Validation : Use positive controls (e.g., known inhibitors like 2-[(Methylamino)methyl]phenol) .

- Meta-Analysis : Pool data from multiple sources (e.g., CAS 1445-15-4 studies) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.